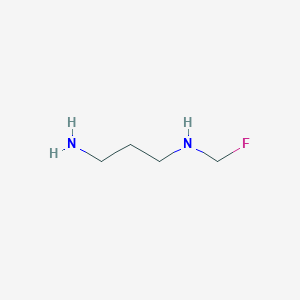

N1-(Fluoromethyl)propane-1,3-diamine

Description

Properties

Molecular Formula |

C4H11FN2 |

|---|---|

Molecular Weight |

106.14 g/mol |

IUPAC Name |

N'-(fluoromethyl)propane-1,3-diamine |

InChI |

InChI=1S/C4H11FN2/c5-4-7-3-1-2-6/h7H,1-4,6H2 |

InChI Key |

DFTVJCAERDEIJN-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNCF |

Origin of Product |

United States |

Preparation Methods

Fluoromethylation of Propane-1,3-diamine

The most prominent approach involves direct fluoromethylation of propane-1,3-diamine, typically through nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl halides (e.g., fluoromethyl chloride or fluoromethyl bromide). The general reaction scheme is:

$$

\text{Propane-1,3-diamine} + \text{Fluoromethyl halide} \rightarrow \text{N1-(Fluoromethyl)propane-1,3-diamine}

$$

- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) facilitate nucleophilic substitution.

- Catalysts: Phase transfer catalysts or bases such as potassium carbonate or sodium hydride are employed to deprotonate amine groups, increasing nucleophilicity.

- Temperature: Typically between 0°C and 50°C to control reaction rate and minimize side reactions.

- Reaction Time: Ranges from 2 to 24 hours depending on reagent reactivity and scale.

Use of Fluoromethylating Agents

- Fluoromethyl chloride (CH2FCl) and fluoromethyl bromide (CH2FBr) are commonly used.

- These reagents are highly reactive and require controlled handling due to their toxicity and volatility.

- The reaction proceeds via nucleophilic substitution at the amino groups, yielding N1-(fluoromethyl) derivatives.

- Difluorocarbene precursors or fluoromethyl sulfonates have been explored for milder reaction conditions and better selectivity.

- These reagents often require catalytic activation or specific solvents to optimize fluoromethylation efficiency.

Catalytic and Microwave-Assisted Methods

Recent advances include microwave irradiation to accelerate fluoromethylation:

- Microwave-assisted reactions can reduce reaction times from hours to minutes.

- Catalysts such as phase transfer agents or metal catalysts (e.g., copper or palladium complexes) improve yields and selectivity.

Purification and Isolation

Post-reaction, the crude mixture undergoes:

- Extraction: Using organic solvents to separate the product.

- Washing: With water and dilute acid/base solutions to remove residual reagents and by-products.

- Chromatography: Column chromatography or preparative HPLC for high purity.

- Crystallization: Final purification step to obtain the compound in crystalline form suitable for industrial use.

- Data Table: Comparative Overview of Preparation Methods

| Method | Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution with fluoromethyl halides | Fluoromethyl chloride/bromide + Propane-1,3-diamine | 0–50°C, polar aprotic solvent, base catalyst | 70–85 | Simple, scalable | Toxic reagents, side reactions possible |

| Microwave-assisted fluoromethylation | Fluoromethyl halides + Propane-1,3-diamine | 0–50°C, microwave irradiation | 80–90 | Rapid, high yield | Equipment cost, scale-up challenges |

| Catalytic fluoromethylation with difluorocarbene precursors | Difluorocarbene sources + Propane-1,3-diamine | Mild temperatures, catalytic conditions | 65–85 | Milder conditions, selectivity | Less established, reagent availability |

- Efficiency and Scalability: The nucleophilic substitution of propane-1,3-diamine with fluoromethyl halides remains the most practical approach for industrial synthesis, especially when optimized with phase transfer catalysts and controlled reaction parameters.

- Advancements: Microwave-assisted fluoromethylation offers significant reductions in reaction time and improved yields but requires specialized equipment for large-scale implementation.

- Safety and Environmental Aspects: Handling of fluoromethyl halides necessitates stringent safety measures due to their toxicity and volatility. Developing alternative reagents with lower toxicity profiles is an ongoing research focus.

- Purification Strategies: Combining extraction, washing, and chromatography ensures high purity of the final compound, essential for pharmaceutical or advanced material applications.

The preparation of this compound hinges on effective fluoromethylation techniques, with current industrial practices favoring nucleophilic substitution using fluoromethyl halides under mild conditions. Emerging methods such as microwave-assisted reactions promise enhanced efficiency but require further development for large-scale deployment. Future research should aim at safer reagents, greener processes, and integrated purification strategies to optimize yield, purity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(Fluoromethyl)propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(Fluoromethyl)propane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluoromethyl group.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Fluoromethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The propane-1,3-diamine scaffold allows diverse substitutions at the N1 and N3 positions. Below is a comparative analysis of key analogs:

Physicochemical Properties

- However, it is less polar than methoxypropyl derivatives , which benefit from ether oxygen’s hydrogen-bonding capacity.

- Lipophilicity : Fluorine’s lipophilic nature may enhance membrane permeability relative to hydrophilic groups (e.g., methoxy) but reduce it compared to aromatic systems (e.g., naphthyl or biphenyl).

- Steric Effects : The fluoromethyl group imposes minimal steric hindrance, unlike bulky substituents like cyclohexyl or 2-ethylbutyl , which may hinder molecular interactions.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(Fluoromethyl)propane-1,3-diamine?

The synthesis typically involves alkylation or reductive amination. For analogous diamines, N1-(Hept-6-enyl)propane-1,3-diamine was synthesized via alkylation of 1,3-diaminopropane with 7-bromohept-1-ene under controlled conditions (95% yield, polar solvents like CH₃CN) . For fluoromethyl derivatives, similar protocols may apply, substituting the alkylating agent with a fluoromethyl precursor. Temperature control (~0–25°C) and pH adjustments (e.g., using aqueous acidic media) are critical to minimize side reactions and ensure high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, N1-(2-Chloro-benzyl)-propane-1,3-diamine was characterized using and NMR, with chemical shifts (δ) at 1.32–1.44 ppm (methylene protons) and 33.3–51.1 ppm (carbon environments) . Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm) and C-F vibrations (~1100 cm) . Computational tools (e.g., DFT) may predict molecular geometry and electronic effects of the fluoromethyl group.

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in bio-conjugation applications?

The fluoromethyl group enhances reactivity in nucleophilic substitutions or click chemistry. For instance, N1-(Hept-6-enyl)propane-1,3-diamine underwent epoxidation and subsequent ring-opening reactions for bioconjugation . Fluoromethyl derivatives could similarly participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for drug delivery systems, as seen in estradiol-triazole conjugates . Reaction kinetics depend on solvent polarity and catalyst loading (e.g., CuI/L-proline systems) .

Q. How does the fluoromethyl substituent influence the compound’s biological activity compared to other alkyl/aryl analogs?

Fluorine’s electronegativity and steric effects modulate binding affinities. For example, N1-(2-Trifluoromethyl-benzyl)-propane-1,3-diamine showed distinct NMR shifts (δ 125.7–138.7 ppm) due to electron-withdrawing effects, which may alter interactions with biological targets like enzymes or DNA . Comparative studies with non-fluorinated analogs (e.g., chloro or methyl derivatives) can isolate fluorine-specific contributions to cytotoxicity or receptor binding .

Q. What strategies resolve contradictions in yield and purity data during large-scale synthesis?

Discrepancies often arise from solvent choice or purification methods. For N1,N3-Bis(tert-butoxycarbonyl)-propane-1,3-diamine , silica gel chromatography achieved >98% purity, while solvent extraction (e.g., H₂O/AcOEt/MeCN) minimized impurities in carboxylated derivatives . For fluoromethyl analogs, optimizing Boc-protection/deprotection steps and using fluorophilic catalysts (e.g., RuCl₃) may improve reproducibility .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow hazard guidelines for fluorinated amines:

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Stability assays using High-Performance Liquid Chromatography (HPLC) or mass spectrometry are critical. For N1-(3-Aminopropyl)-N1-dodecylpropane-1,3-diamine , stability was confirmed in pH 7.4 buffers (37°C, 24h) with <5% degradation . Fluoromethyl derivatives may require accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life in biological media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.